Succinimidyl-PEG(4)-[PEG(8)-OMe]3 is a specialized compound that combines polyethylene glycol (PEG) with succinimidyl ester functionalities. This compound is recognized for its ability to facilitate bioconjugation processes, enhancing the solubility and stability of biomolecules. The structure features a four-unit PEG chain linked to three methoxy-terminated PEG chains, which contribute to its unique properties.
The compound is synthesized through established chemical methodologies involving polyethylene glycol and succinimidyl esters. Its production is typically performed in laboratory settings, but it can also be scaled for industrial applications.
Succinimidyl-PEG(4)-[PEG(8)-OMe]3 is classified as a bioconjugate agent and a crosslinker, primarily used in biochemical and pharmaceutical applications for modifying proteins, peptides, and other biomolecules.
The synthesis of Succinimidyl-PEG(4)-[PEG(8)-OMe]3 generally starts with the activation of PEG through the reaction with succinic anhydride to create a PEG-succinate intermediate. This intermediate is further reacted with N-hydroxysuccinimide in the presence of dicyclohexylcarbodiimide as a coupling agent.
The molecular structure of Succinimidyl-PEG(4)-[PEG(8)-OMe]3 consists of a central PEG unit (4 units) connected to three methoxy-terminated PEG chains (8 units each). This configuration enhances solubility and provides steric hindrance that reduces nonspecific interactions.
Succinimidyl-PEG(4)-[PEG(8)-OMe]3 primarily undergoes substitution reactions due to its reactive succinimidyl ester groups. These groups readily react with primary amines to form stable amide bonds.
The mechanism of action involves the formation of stable covalent bonds between the succinimidyl ester groups of Succinimidyl-PEG(4)-[PEG(8)-OMe]3 and primary amines on target molecules. This reaction enhances the solubility and stability of the conjugated molecules while providing a steric shield that minimizes nonspecific interactions and immunogenic recognition.
Succinimidyl-PEG(4)-[PEG(8)-OMe]3 has diverse applications across various scientific fields:
Star-shaped PEG architectures represent a paradigm shift from linear PEGs, offering enhanced functional valency and tunable hydrodynamic properties. Succinimidyl-PEG(4)-[PEG(8)-OMe]3 exemplifies this class with a tetrahedral pentaerythritol core generating four distinct arms. This configuration enables a branching efficiency where three arms terminate in methoxy-capped PEG(8) chains (providing stealth properties), while the fourth features a succinimidyl ester-activated PEG(4) chain for conjugation [2] [6].
The strategic segregation of functionalities addresses a critical limitation in conventional multi-arm PEGs: chemical symmetry that impedes orthogonal conjugation. Commercially available 4-arm PEG succinimidyl succinate derivatives (e.g., 4ARM-SS-10K, 20K, 40K) typically exhibit identical reactive arms, complicating site-specific modifications [2] [8]. By contrast, the heterofunctional design of Succinimidyl-PEG(4)-[PEG(8)-OMe]3 achieves both high reactivity (via the NHS ester) and optimized steric shielding (via the three PEG(8)-OMe arms). This architecture leverages the pentaerythritol scaffold—synthesized through ethoxylation of pentaerythritol—though molecular weight distribution across arms may exhibit slight asymmetry (PDI 1.02–1.05) [2] [6].
Table 1: Structural Comparison of Multi-Arm PEG Architectures
Parameter | Succinimidyl-PEG(4)-[PEG(8)-OMe]3 | Conventional 4-Arm PEG-NHS | 8-Arm PEG-NHS |
---|---|---|---|
Core Molecule | Pentaerythritol | Pentaerythritol or glycerol | Hexaglycerol |
Total Molecular Weight | ~1,892 Da | 5k–40k Da | 10k–40k Da |
Functional Asymmetry | Heterofunctional (NHS + 3×mPEG) | Homofunctional (4×NHS) | Homofunctional (8×NHS) |
Branch Length Control | Precise (PEG4 vs PEG8) | Polydisperse | Polydisperse |
Typical PDI | 1.02–1.05 | 1.05–1.20 | 1.08–1.25 |
Synthesizing Succinimidyl-PEG(4)-[PEG(8)-OMe]3 demands precision ethoxylation to achieve distinct arm lengths while maintaining low polydispersity. The process initiates from a protected pentaerythritol scaffold, where ethylene oxide (EO) polymerization is catalyzed by anionic initiators (e.g., potassium naphthalenide or potassium hydride in paraffin wax) under strictly anhydrous conditions [3] [5]. The selection of initiator base proves critical: potassium hydride facilitates propagation from sterically hindered alkoxide sites, while potassium naphthalenide enhances initiation kinetics for azide/alkyne-functionalized precursors [5].
Branch-specific elongation is achieved through sequential deprotection-polymerization cycles. Initially, three hydroxyl groups of pentaerythritol are protected with acid-labile trityl groups, leaving one hydroxyl exposed for PEG(4) chain growth. Following deprotection, the three remaining arms undergo EO polymerization to form PEG(8) chains. The molecular weight fidelity hinges on reaction temperature control (≤100°C) and rigorous EO purification to prevent chain transfer side reactions. This yields PEG(4) (MW ≈ 212 Da) and PEG(8) (MW ≈ 370 Da) arms with narrow PDIs (<1.05) [4] [5]. Terminal methoxy capping is accomplished by quenching with methyl tosylate, while the reactive arm is terminated with ethylene glycol to provide a hydroxyl group for subsequent activation.
The succinimidyl carboxymethyl ester (SCM) group on the PEG(4) arm provides high reactivity toward primary amines, forming stable amide bonds under physiologically relevant conditions. Activation involves reacting the terminal carboxylate of PEG(4) with N-hydroxysuccinimide (NHS) in the presence of N,N'-dicyclohexylcarbodiimide (DCC), generating the electrophilic NHS ester [1] [7]. Kinetic studies reveal this derivative exhibits a hydrolysis half-life of ~20 minutes in pH 7.4 buffer at 25°C—significantly longer than succinimidyl carbonate (SC, t₁/₂≈5 min) or succinimidyl glutarate (SG, t₁/₂≈10 min) variants [4] [7].
The extended stability stems from the C2 hydrocarbon spacer between the ester carbonyl and PEG chain, which sterically hinders nucleophilic water attack. Conjugation efficiency exceeds 90% when reacting with lysine-rich proteins (e.g., antibodies) at pH 8.0–8.5, with a 3–5-fold molar excess of PEG reagent [4] [10]. Crucially, the three PEG(8)-OMe arms minimize undesired aggregation during conjugation by providing steric stabilization. To optimize storage stability, lyophilized formulations with desiccants are recommended, maintaining >95% active ester content after six months at -20°C [10].
Table 2: Comparative Reactivity Profiles of PEG-NHS Esters
Ester Type | Linker Structure | Hydrolysis t₁/₂ (pH 7.4) | Relative Reactivity | Application Focus |
---|---|---|---|---|
Succinimidyl Carboxymethyl (SCM) | -O-CH₂-C(=O)-NHS | 20 minutes | High | Protein conjugation |
Succinimidyl Succinate (SS) | -O-C(=O)-CH₂-CH₂-C(=O)-NHS | 10 minutes | Very High | Hydrogel crosslinking |
Succinimidyl Glutarate (SG) | -O-C(=O)-(CH₂)₃-C(=O)-NHS | 20 minutes | High | Nanoparticle functionalization |
Succinimidyl Carbonate (SC) | -O-C(=O)-O-NHS | <5 minutes | Moderate | Low-pH conjugation |
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: